molecular formula C8H8ClNO3 B3243770 5-Chloro-2-ethoxypyridine-4-carboxylic acid CAS No. 1593360-08-7

5-Chloro-2-ethoxypyridine-4-carboxylic acid

Cat. No.: B3243770
CAS No.: 1593360-08-7
M. Wt: 201.61 g/mol
InChI Key: SBQPYXDMQNUYEU-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxypyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 5, an ethoxy group at position 2, and a carboxylic acid moiety at position 4. Its molecular formula is C₈H₈ClNO₃, with a molar mass of 201.61 g/mol.

Properties

IUPAC Name

5-chloro-2-ethoxypyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQPYXDMQNUYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxypyridine-4-carboxylic acid typically involves the chlorination of 2-ethoxypyridine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxypyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxypyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, blocking their activity and thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. Additionally, its structural features allow it to bind to specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Pyridine and Pyrimidine Derivatives

The following table summarizes key structural and functional differences between 5-chloro-2-ethoxypyridine-4-carboxylic acid and related compounds:

Compound Name Molecular Formula Ring Type Substituents (Positions) Notable Features Evidence ID
This compound C₈H₈ClNO₃ Pyridine Cl (5), –OCH₂CH₃ (2), –COOH (4) Ethoxy group enhances lipophilicity
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid C₈H₈ClN₂O₃ Pyrimidine Cl (5), cyclopropyl (2), –OH (6), –COOH (4) Hydroxyl group increases solubility
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid C₆H₅ClN₂O₂S Pyrimidine Cl (5), –SCH₃ (2), –COOH (4) Thioether group boosts electron withdrawal
5-Chloro-2-cyanopyridine-4-carboxylic acid C₇H₃ClN₂O₂ Pyridine Cl (5), –CN (2), –COOH (4) Cyano group increases acidity
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ Pyrimidine Cl (2), –CH₃ (6), –COOH (4) Methyl group enhances steric effects
5-Chloro-3-methylpyridine-2-carboxylic acid C₇H₆ClNO₂ Pyridine Cl (5), –CH₃ (3), –COOH (2) Carboxylic acid at position 2 alters reactivity

Key Comparative Analysis

Electronic Effects
  • Ethoxy vs. In contrast, the cyano group in 5-chloro-2-cyanopyridine-4-carboxylic acid withdraws electrons, increasing the acidity of the carboxylic acid (pKa ~1.5–2.5 vs. ~4.5–5.0 for ethoxy derivatives) .
  • Thioether vs. Hydroxyl Groups : The methylthio (–SCH₃) substituent in 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid introduces sulfur’s polarizability, enhancing nucleophilic substitution reactivity compared to the hydroxyl (–OH) group in 5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid .
Steric and Solubility Properties
  • Ethoxy vs.
  • Carboxylic Acid Position : In 5-chloro-3-methylpyridine-2-carboxylic acid, the carboxylic acid at position 2 (vs. position 4 in the target compound) reduces hydrogen-bonding symmetry, affecting crystal packing and solubility .

Biological Activity

5-Chloro-2-ethoxypyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and an ethoxy group at the 2-position, along with a carboxylic acid functional group at the 4-position. Its molecular formula is C9H10ClNO2C_9H_{10}ClNO_2 and it has a molecular weight of approximately 201.63 g/mol.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to interact with various enzymes, potentially blocking their activity, which can influence several biochemical pathways, particularly those related to inflammation and cancer cell proliferation. The compound's structural features allow it to bind specifically to molecular targets, modulating their activity and influencing cellular responses.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung adenocarcinoma (A549 cells). For instance, compounds derived from similar structures exhibited reduced cell viability in cancer models, suggesting that modifications in structure can enhance anticancer activity .

CompoundCell LineViability (%)Notes
This compoundA54978–86Moderate activity
Compound with 4-bromophenyl substitutionA54961Enhanced activity
Compound with dimethylamino substitutionA549<60Most potent

Antimicrobial Activity

Additionally, this compound has been investigated for its antimicrobial properties . It has shown potential against multidrug-resistant strains of Staphylococcus aureus, indicating its utility in treating infections caused by resistant pathogens. The antimicrobial mechanism may involve disruption of bacterial cell processes or inhibition of specific bacterial enzymes .

Case Studies and Research Findings

  • Synthesis and Characterization : A study synthesized derivatives of this compound and evaluated their biological activities. The results indicated that certain structural modifications led to improved anticancer effects against A549 cells while maintaining low toxicity towards non-cancerous cells .
  • Enzyme Inhibition Studies : Another research effort focused on the compound's ability to inhibit enzymes involved in inflammatory pathways. The inhibition was assessed through various biochemical assays, demonstrating that the compound could significantly reduce enzyme activity linked to inflammation.
  • Antimicrobial Efficacy : In vitro tests revealed that derivatives of the compound exhibited significant antimicrobial activity against resistant strains, suggesting that they could be developed into new therapeutic agents for treating infections that are difficult to manage with existing antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-2-ethoxypyridine-4-carboxylic acid
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